molecular formula C10H10Cl2O2 B1333806 Ethyl 3,4-dichlorophenylacetate CAS No. 6725-45-7

Ethyl 3,4-dichlorophenylacetate

Cat. No. B1333806
Key on ui cas rn: 6725-45-7
M. Wt: 233.09 g/mol
InChI Key: QAEBVJIVEPSFRK-UHFFFAOYSA-N
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Patent
US06433174B1

Procedure details

90.05 g of 3,4-dichlorophenylacetic acid was dissolved in 150 ml of ethanol, and the solution was treated according to the procedure of Example 5 to obtain 101.30 g (90.0% yield) of the title substance.
Quantity
90.05 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8].[CH2:13](O)[CH3:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
90.05 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was treated
CUSTOM
Type
CUSTOM
Details
to obtain 101.30 g (90.0% yield) of the title substance

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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